6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine
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Overview
Description
6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with ethyl, fluoro, and triazole groups. The presence of the thiophene ring adds to its structural diversity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine typically involves multi-step organic reactionsThe triazole ring is then formed through a cycloaddition reaction, and finally, the thiophene ring is attached via a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with triazole and thiophene rings, such as:
- 6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine analogs with different substituents.
- Pyrimidine derivatives with different heterocyclic rings .
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
6-ethyl-5-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN6S/c1-2-10-12(14)13(17-8-16-10)15-6-9-7-20(19-18-9)11-4-3-5-21-11/h3-5,7-8H,2,6H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPDPHBIRWBUFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCC2=CN(N=N2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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